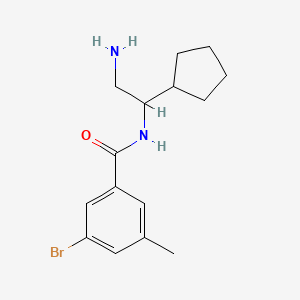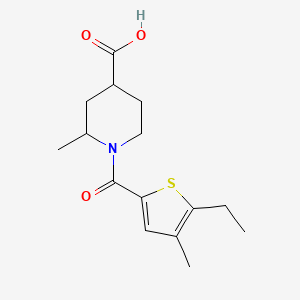![molecular formula C12H14N2O3 B6634021 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid, also known as CPMAA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of amino acids and has a unique chemical structure that makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells and neurons. 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has been shown to inhibit the activity of the enzyme pyruvate kinase M2, which is overexpressed in many cancer cells and plays a role in tumor growth and metabolism.
Biochemical and Physiological Effects:
2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell growth and the protection of neurons from oxidative stress and apoptosis. Additionally, 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has been shown to increase the production of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid is its synthetic nature, which allows for precise control over its chemical structure and properties. Additionally, 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has been shown to have low toxicity and is well tolerated in animal studies. However, one limitation of 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid, including further studies on its mechanism of action and its potential use in the treatment of various diseases. Additionally, the development of new synthesis methods and modifications to the chemical structure of 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid may lead to the discovery of even more potent and effective compounds.
Méthodes De Synthèse
The synthesis of 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid involves several steps, including the reaction of cyclopropylamine with 2-methylpyridine-4-carbonyl chloride, followed by the addition of sodium hydroxide and acetic acid. The resulting product is then purified using various methods such as chromatography and recrystallization.
Applications De Recherche Scientifique
2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. Several studies have shown that 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has anti-tumor properties and can inhibit the growth of cancer cells in vitro. Additionally, 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8-6-9(4-5-13-8)12(17)14(7-11(15)16)10-2-3-10/h4-6,10H,2-3,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCINLMHLDUZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)N(CC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633950.png)
![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)


![2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)




![Ethyl 2-[benzyl(but-2-ynoyl)amino]acetate](/img/structure/B6634009.png)

![3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6634033.png)